molecular formula C8H4ClF3N2 B6186647 2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 2680532-27-6

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No.: B6186647
CAS No.: 2680532-27-6
M. Wt: 220.6
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Description

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the benzodiazole ring. Benzodiazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,3-benzodiazole with trifluoromethylating agents under specific reaction conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amine derivative.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    2-chloro-1-(trifluoromethyl)benzene: This compound lacks the benzodiazole ring but contains the same functional groups. It is used in similar applications but may have different chemical properties and reactivity.

    1-chloro-2-(trifluoromethyl)benzene: Another related compound with a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its benzodiazole core, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.

Properties

CAS No.

2680532-27-6

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.6

Purity

95

Origin of Product

United States

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